molecular formula C17H22ClNO4 B2619162 (3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 2350453-95-9

(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2619162
CAS No.: 2350453-95-9
M. Wt: 339.82
InChI Key: CWCVWYQXUQWCRI-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a pyrrolidine-based carboxylic acid derivative characterized by a stereospecific (3S,4R) configuration. Key structural features include:

  • Protecting group: A tert-butyloxycarbonyl (Boc) group at the 1-position, which enhances stability during synthesis and modulates solubility.
  • Carboxylic acid functionality: At the 3-position, enabling hydrogen bonding and salt formation.

This compound is likely explored in medicinal chemistry or materials science due to its modular structure, which allows for tuning of physicochemical properties through substituent variation .

Properties

IUPAC Name

(3S,4R)-4-(2-chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-10-5-6-11(14(18)7-10)12-8-19(9-13(12)15(20)21)16(22)23-17(2,3)4/h5-7,12-13H,8-9H2,1-4H3,(H,20,21)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCVWYQXUQWCRI-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H20ClN1O3
  • Molecular Weight : 299.78 g/mol
  • CAS Number : 1616760-94-1

The presence of the chloro group and the carboxylic acid moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological studies.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Some pyrrolidine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines, including A549 lung cancer cells .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity, particularly against Gram-positive bacteria and drug-resistant fungi. Structure-activity relationship studies suggest that modifications in the chemical structure can enhance or diminish this activity .
  • Enzyme Inhibition : Pyrrolidine carboxamides have been identified as inhibitors of enoyl acyl carrier protein reductase (InhA), an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis. This inhibition is crucial in the search for new antituberculosis agents .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
1-(2-Hydroxyphenyl)-5-oxopyrrolidine derivativesAnticancerSignificant reduction in A549 viability (21.2% at 100 µM)
Pyrrolidine carboxamidesAntimicrobialPotent InhA inhibitors with improved binding affinity
Substituted amides of pyrazine-2-carboxylic acidsAntimycobacterialHighest activity against Mycobacterium tuberculosis

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyrrolidine derivatives, it was found that certain modifications significantly enhanced cytotoxicity against A549 cells. For example, the introduction of a 3,5-dichloro substitution markedly increased the anticancer activity compared to unmodified compounds .

Case Study: Antimicrobial Screening

Another study screened a library of pyrrolidine derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated varying degrees of antimicrobial effectiveness, highlighting the importance of structural modifications in enhancing activity against resistant pathogens .

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in the development of drugs targeting neurological disorders due to its ability to interact with neurotransmitter systems. Its structural analogs are being investigated for their efficacy as potential treatments for conditions such as anxiety and depression.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives. The presence of the chloro and methyl groups enhances its activity against various bacterial strains, making it a candidate for further research in antibiotic development.

Cancer Research

The compound's mechanism of action is under investigation for potential anti-cancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis, thus warranting further exploration in oncology.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at Solapur University synthesized a series of pyrrolidine derivatives similar to (3S,4R)-4-(2-Chloro-4-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid and evaluated their antimicrobial activity. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting the compound's potential as a lead structure for antibiotic development .

Case Study 2: Neuropharmacological Effects

In a pharmacological study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested for their effects on serotonin receptors. The results demonstrated that certain modifications could enhance binding affinity and selectivity, indicating potential therapeutic applications in treating mood disorders .

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name (Configuration) Substituent at 4-Position Protecting Group/Functional Group Molecular Weight (g/mol) Key Features Reference
Target Compound (3S,4R) 2-Chloro-4-methylphenyl Boc 358.8* Chloro+methyl substituent; Boc protection -
(3R,4S)-4-(3,5-Difluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid 3,5-Difluorophenyl Boc 357.3 Fluorine substituents; enhanced lipophilicity
(3R,4S)-4-[3-(Trifluoromethyl)phenyl]-1-Boc-pyrrolidine-3-carboxylic acid 3-Trifluoromethylphenyl Boc 359.34 Strong electron-withdrawing CF₃ group
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid Methyl Cbz (benzyloxycarbonyl) 263.29 Cbz protection; simpler substituent
(±)-(3R,4S)-4-(4-Methoxyphenyl)-1-methyl-3-[(ureido)methyl]pyrrolidine-3-carboxylic acid 4-Methoxyphenyl Methyl + ureido 384.4 Methoxy (electron-donating); ureido functionality
(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid 3,5-Dimethoxyphenyl Methyl + trifluoromethylphenyl-ureido 482.5 Dual methoxy + trifluoromethylphenyl-ureido

*Calculated based on molecular formula (C₁₈H₂₂ClNO₄).

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The target’s 2-chloro-4-methylphenyl group balances halogenated hydrophobicity with methyl-induced steric hindrance, contrasting with methoxy (electron-donating, ) or trifluoromethyl (strongly electron-withdrawing, ) substituents.
  • Protecting groups: Boc (target, ) offers stability under acidic conditions, whereas Cbz () requires hydrogenolysis for removal.

Key Observations :

  • Stereochemistry : The target’s (3S,4R) configuration may influence binding affinity or crystallinity compared to racemic mixtures (e.g., [[1]-[3]]) or (3R,4S) enantiomers ().

Physicochemical and Functional Comparisons

Table 3: Functional Group Impact on Properties

Compound Name Functional Group LogP* (Predicted) Solubility Stability
Target Compound Boc, Cl, CH₃ ~3.2 Moderate (Boc enhances lipophilicity) Acid-stable (Boc)
(3R,4S)-4-(3,5-Difluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid Boc, F ~2.8 Higher than chloro analogs (fluorine polarity) Acid-stable
(3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid Cbz, CH₃ ~2.5 Lower (Cbz is lipophilic) Base-labile (Cbz)
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Ureido, CF₃ ~4.1 Poor (high LogP) Ureido may hydrolyze under acidic conditions

*Estimated using ChemDraw.

Key Observations :

  • Stability : Boc protection (target, ) ensures stability in acidic media, advantageous for oral drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.